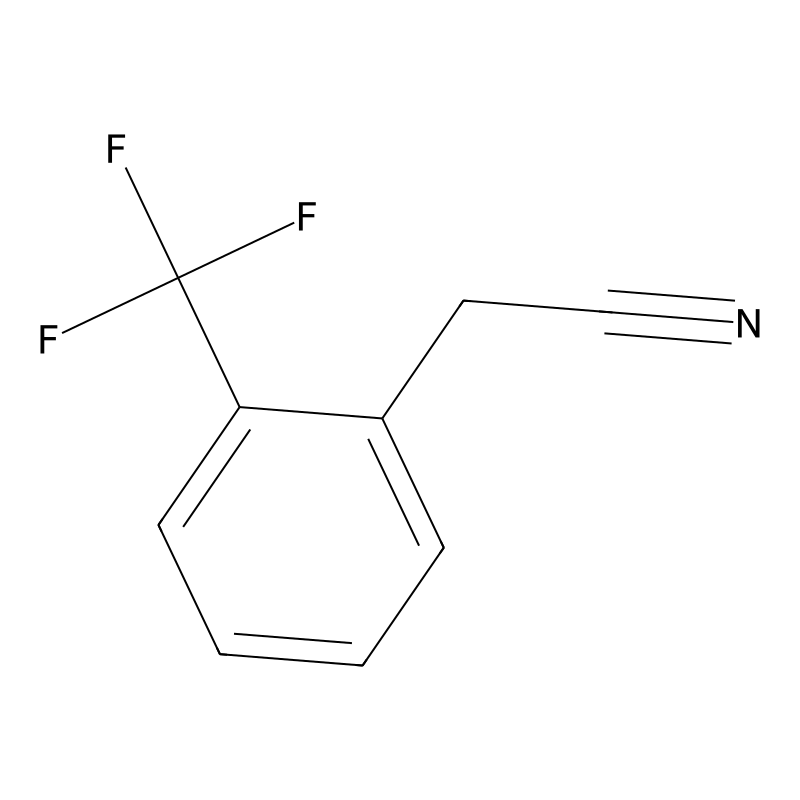

2-(Trifluoromethyl)phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic synthesis

The presence of the nitrile (-CN) functional group suggests potential applications of 2-(Trifluoromethyl)phenylacetonitrile as a building block in organic synthesis. The trifluoromethyl group (-CF3) can act as an electron-withdrawing group, influencing the reactivity of the molecule and potentially leading to interesting reaction pathways.

Medicinal chemistry

The combination of the aromatic ring, the nitrile group, and the trifluoromethyl group can be found in various bioactive molecules. Research might explore 2-(Trifluoromethyl)phenylacetonitrile as a starting material for the synthesis of novel drug candidates [].

Material science

Aromatic nitrile derivatives can exhibit interesting properties relevant to material science. Research could investigate if 2-(Trifluoromethyl)phenylacetonitrile possesses properties useful in the development of new materials.

2-(Trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula and a molecular weight of 185.15 g/mol. It is characterized by the presence of a trifluoromethyl group attached to a phenylacetonitrile moiety. The compound appears as a low melting crystalline solid, typically off-white to yellow in color, with a melting point range of 32-35 °C and a boiling point of approximately 92 °C at reduced pressure (11 mmHg) . Its density is estimated at 1.2863 g/cm³, making it relatively dense compared to other organic compounds.

Research indicates that 2-(Trifluoromethyl)phenylacetonitrile exhibits biological activity relevant to medicinal chemistry. It has been used in the development of non-peptide antagonists for CCR1 receptors, which are implicated in inflammatory processes . Furthermore, compounds derived from this nitrile have shown potential as interleukin-6 inhibitors, suggesting applications in treating various inflammatory diseases .

Several synthesis methods for 2-(Trifluoromethyl)phenylacetonitrile have been documented:

- From 2-(Trifluoromethyl)benzyl bromide: This method involves reacting o-trifluoromethylbenzyl bromide with potassium cyanide in ethanol and water under reflux conditions. The reaction typically yields the desired product after extraction and distillation .

- Reduction of cyanohydrin: Another approach includes synthesizing α-(trifluoromethyl)phenylacetonitrile via the reduction of the cyanohydrin derived from α,α,α-trifluoroacetophenone .

These methods highlight the compound's versatility in synthetic organic chemistry.

The applications of 2-(Trifluoromethyl)phenylacetonitrile span various fields:

- Pharmaceutical Development: It is instrumental in synthesizing compounds that act as CCR1 receptor antagonists and interleukin-6 inhibitors.

- Organic Synthesis: The compound serves as a key intermediate in the synthesis of complex organic molecules, particularly in creating tetrasubstituted naphthalenes .

- Material Science: Due to its unique trifluoromethyl group, it may find applications in developing materials with specific electronic or thermal properties.

Interaction studies involving 2-(Trifluoromethyl)phenylacetonitrile have focused on its reactivity with various nucleophiles and electrophiles. Notably, its trifluoromethyl group enhances its electrophilic character, making it suitable for reactions that require a strong electron-withdrawing group . Additionally, studies have explored its behavior under phase-transfer catalysis conditions, revealing insights into its kinetic properties and potential reaction pathways .

Several compounds share structural similarities with 2-(Trifluoromethyl)phenylacetonitrile. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Phenylacetonitrile | Lacks trifluoromethyl group; more hydrophobic | |

| 2-Fluoro-4-(trifluoromethyl)-phenylacetonitrile | Contains additional fluorine atoms; different reactivity | |

| α-(Trifluoromethyl)phenylacetonitrile | Different position of trifluoromethyl; distinct synthesis pathway |

The unique trifluoromethyl group in 2-(Trifluoromethyl)phenylacetonitrile significantly affects its chemical reactivity and biological activity compared to these similar compounds. This feature enhances its utility in pharmaceutical applications and organic synthesis.

XLogP3

Melting Point

GHS Hazard Statements

H302 (93.33%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (93.33%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (93.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant